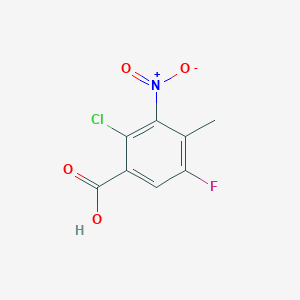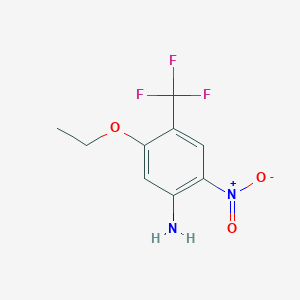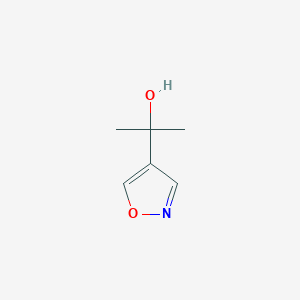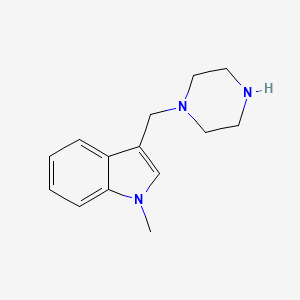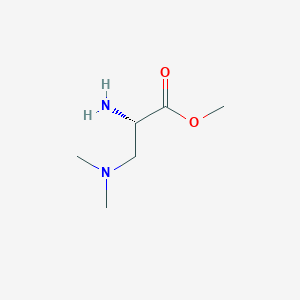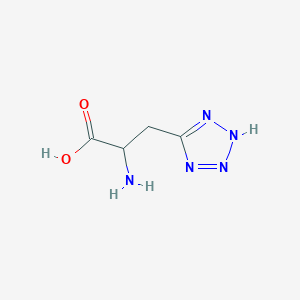
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound that features both an amino group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of an appropriate amino acid derivative with sodium azide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various amides .
Applications De Recherche Scientifique
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: This compound also features a tetrazole ring and is studied for its energetic properties.
2,2-bis(5-tetrazolyl)propane: Another compound with multiple tetrazole rings, used in coordination chemistry.
Uniqueness
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific combination of an amino group and a tetrazole ring on a propanoic acid backbone. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
89765-60-6 |
|---|---|
Formule moléculaire |
C4H7N5O2 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-amino-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C4H7N5O2/c5-2(4(10)11)1-3-6-8-9-7-3/h2H,1,5H2,(H,10,11)(H,6,7,8,9) |
Clé InChI |
UHDMAEPGMOIEHH-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NNN=N1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


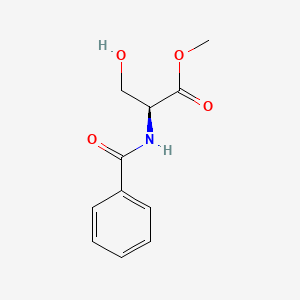
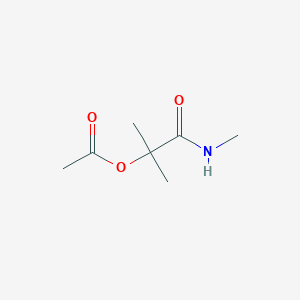
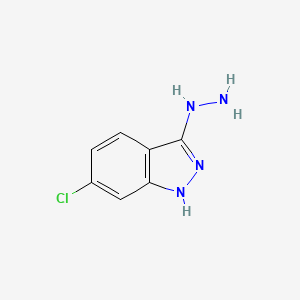
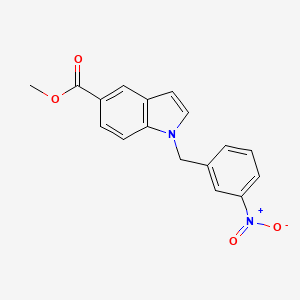
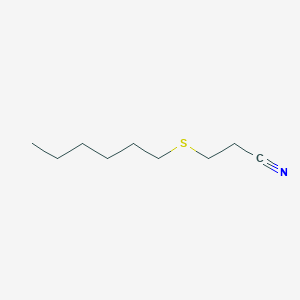

![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)

